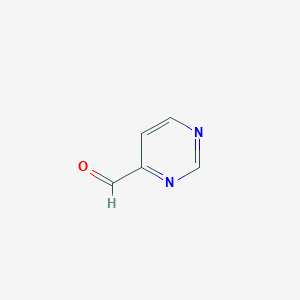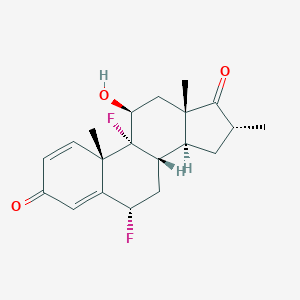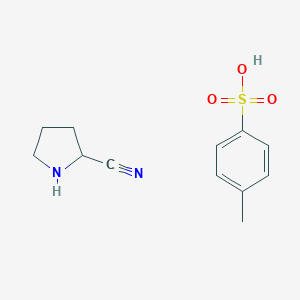![molecular formula C7H8N4 B152883 Pyrazolo[1,5-A]pyridine-2,3-diamine CAS No. 136873-28-4](/img/structure/B152883.png)
Pyrazolo[1,5-A]pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-A]pyridine-2,3-diamine (PPDA) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. PPDA is a derivative of pyrazolopyridine and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Pyrazolo[1,5-A]pyridine-2,3-diamine involves its ability to inhibit the activity of kinases, including CDK2. Pyrazolo[1,5-A]pyridine-2,3-diamine binds to the ATP-binding site of CDK2, which prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine also inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by blocking the activation of nuclear factor-κB (NF-κB).
Biochemische Und Physiologische Effekte
Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the growth of cancer cells and induces apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been shown to inhibit the production of pro-inflammatory cytokines, which may have therapeutic implications for the treatment of inflammatory diseases. In vivo studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine has anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of kinases and pro-inflammatory cytokines. However, Pyrazolo[1,5-A]pyridine-2,3-diamine also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of Pyrazolo[1,5-A]pyridine-2,3-diamine. One direction is to further investigate its potential as a kinase inhibitor and anti-cancer agent. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further studies are also needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.
Conclusion
In conclusion, Pyrazolo[1,5-A]pyridine-2,3-diamine is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. Pyrazolo[1,5-A]pyridine-2,3-diamine can be synthesized using different methods and has been extensively studied for its potential as a kinase inhibitor, anti-cancer agent, and anti-inflammatory agent. Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the activity of kinases and pro-inflammatory cytokines, leading to cell cycle arrest, apoptosis, and anti-inflammatory effects. Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, but also has limitations, including its potential toxicity. Further studies are needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-A]pyridine-2,3-diamine has been extensively studied for its diverse applications in various fields. In medicinal chemistry, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as a kinase inhibitor. Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In addition, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
136873-28-4 |
|---|---|
Produktname |
Pyrazolo[1,5-A]pyridine-2,3-diamine |
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyridine-2,3-diamine |
InChI |
InChI=1S/C7H8N4/c8-6-5-3-1-2-4-11(5)10-7(6)9/h1-4H,8H2,(H2,9,10) |
InChI-Schlüssel |
URWYROQERZYTEE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=NN2C=C1)N)N |
Kanonische SMILES |
C1=CC2=C(C(=NN2C=C1)N)N |
Synonyme |
Pyrazolo[1,5-a]pyridine-2,3-diamine (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


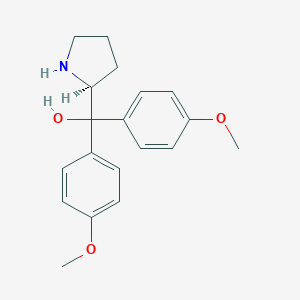
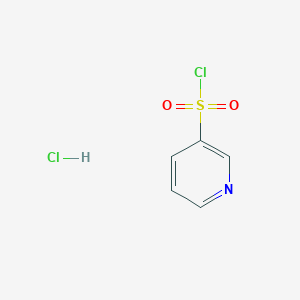
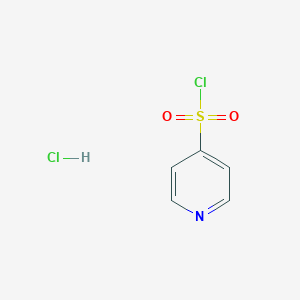
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
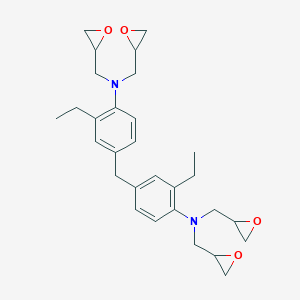
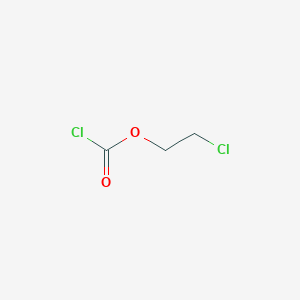
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

